

# "4-(2-Cyclopropylethenyl)morpholine CAS number and IUPAC name"

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## Compound of Interest

Compound Name:	4-(2-Cyclopropylethenyl)morpholine
Cat. No.:	B588612

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## Technical Guide: 4-(2-Cyclopropylethenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on **4-(2-Cyclopropylethenyl)morpholine** is a theoretical document based on established chemical principles and data from analogous compounds. To date, "**4-(2-Cyclopropylethenyl)morpholine**" is not indexed with a specific CAS number in major chemical databases, suggesting it may be a novel compound with limited to no published experimental data. The information provided herein, including physical properties, synthetic protocols, and biological activities, is therefore predictive and intended for research and development purposes.

## Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties and broad range of biological activities.<sup>[1][2]</sup> The incorporation of a morpholine ring can enhance the pharmacokinetic profile of a drug candidate.<sup>[2]</sup> Similarly, the cyclopropyl group is a desirable feature in modern drug design, known for its ability to increase potency, metabolic stability, and modulate electronic properties.<sup>[3][4][5]</sup>

This guide provides a comprehensive overview of the chemical identity, a proposed synthetic route, and the potential biological significance of the novel compound **4-(2-Cyclopropylethenyl)morpholine**.

## Chemical Identification

Based on systematic nomenclature rules, the chemical identifiers for **4-(2-Cyclopropylethenyl)morpholine** have been determined.

Identifier	Value
IUPAC Name	4-(2-Cyclopropylethenyl)morpholine
Molecular Formula	C9H15NO
Molecular Weight	153.22 g/mol
CAS Number	Not Assigned

## Predicted Physicochemical Properties

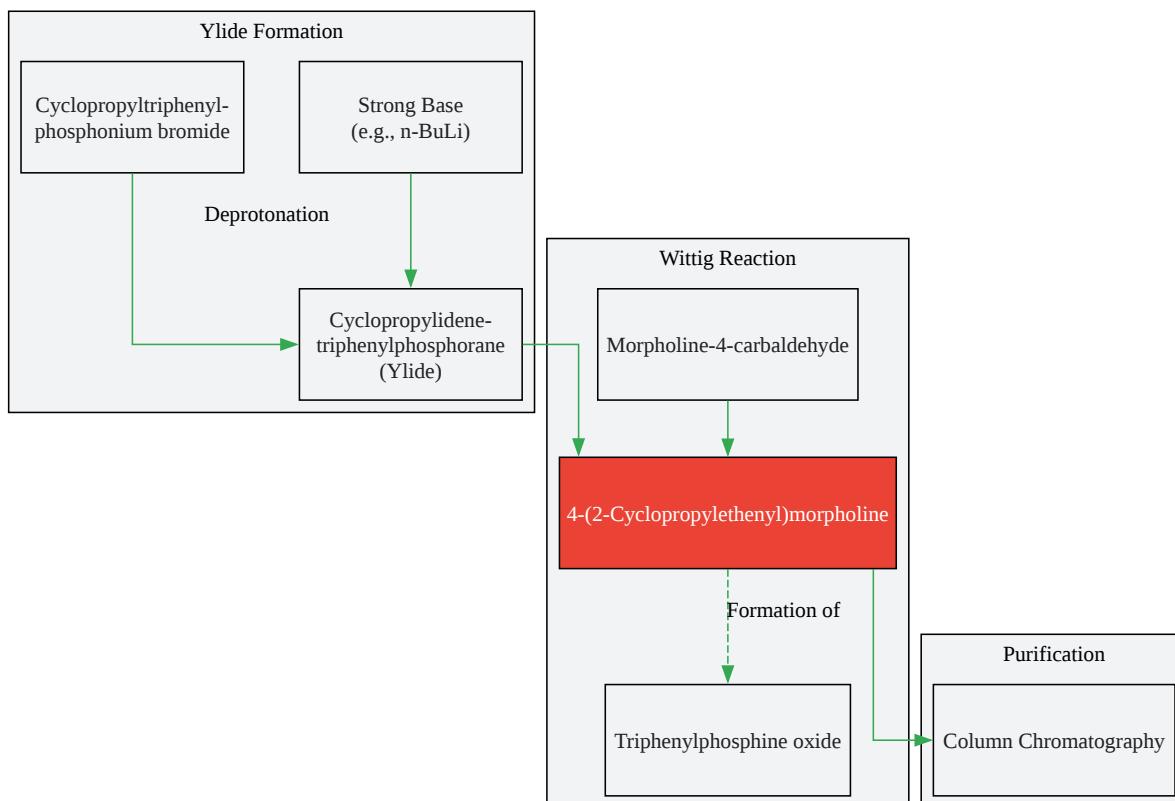
The following properties are estimated based on the chemical structure and data from similar morpholine derivatives.

Property	Predicted Value
Appearance	Colorless to pale yellow liquid
Boiling Point	~220-240 °C (at 760 mmHg)
Density	~0.95-1.05 g/cm <sup>3</sup>
Solubility	Soluble in most organic solvents; sparingly soluble in water
logP	~2.0-2.5

## Proposed Synthesis

A plausible and efficient method for the synthesis of **4-(2-Cyclopropylethenyl)morpholine** is via the Wittig reaction. This well-established olefination reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. In this proposed synthesis, morpholine-4-carbaldehyde would react with cyclopropyltriphenylphosphonium bromide in the presence of a strong base.

## Proposed Synthetic Workflow

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Caption: Proposed synthetic workflow for **4-(2-Cyclopropylethenyl)morpholine** via the Wittig reaction.

## Detailed Experimental Protocol

## Materials:

- Cyclopropyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Morpholine-4-carbaldehyde
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH4Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO4)
- Silica gel for column chromatography

## Procedure:

- Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclopropyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. After the addition, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour.
- Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of morpholine-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **4-(2-Cyclopropylethenyl)morpholine**.

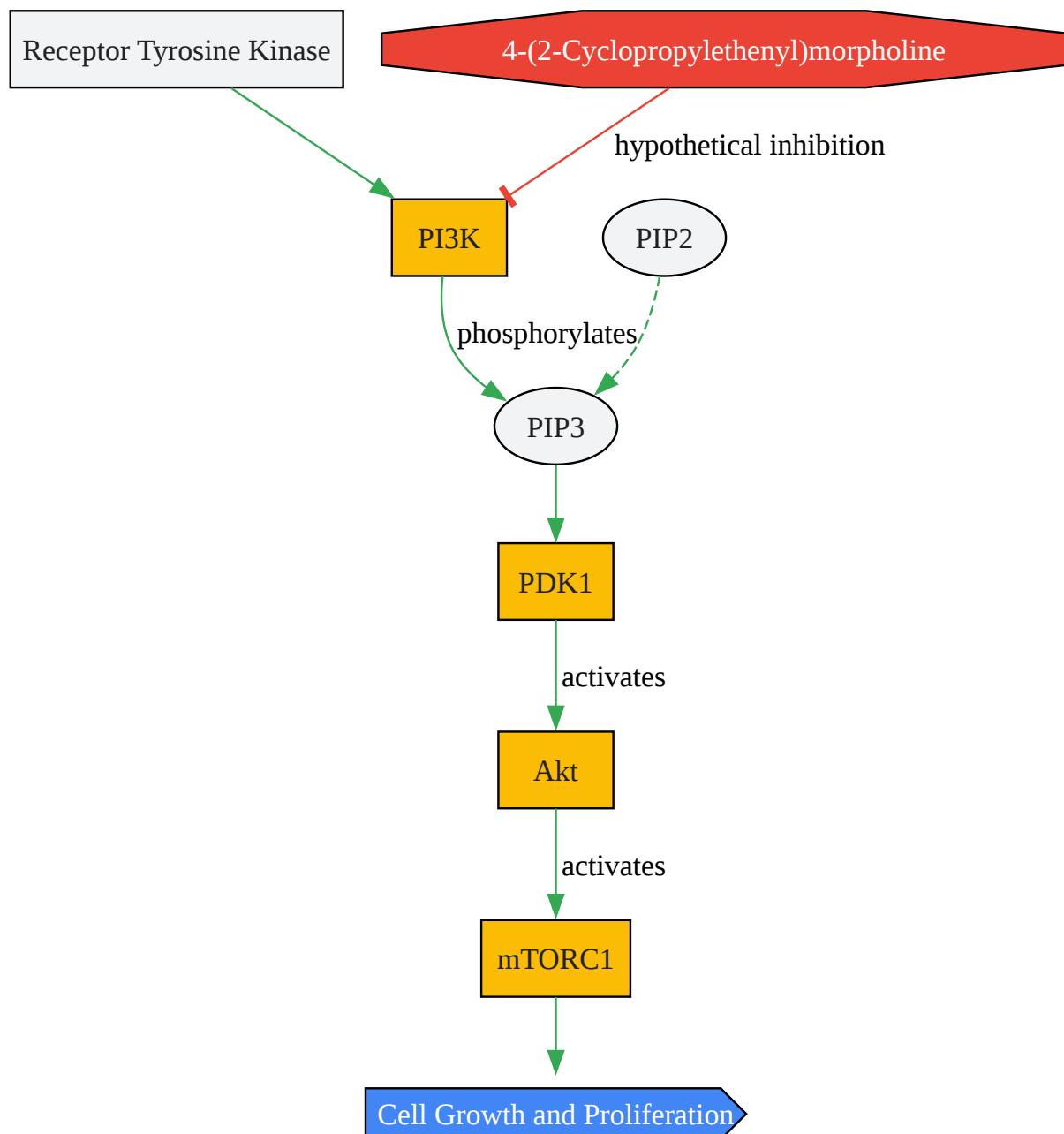
## Potential Biological Significance and Applications

While no specific biological data exists for **4-(2-Cyclopropylethenyl)morpholine**, its structural motifs suggest several potential areas of therapeutic interest.

- Anticancer Activity: Many morpholine-containing compounds have demonstrated anticancer properties, often through the inhibition of protein kinases.<sup>[6]</sup> For example, some derivatives act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
- Antimicrobial and Antifungal Properties: The morpholine scaffold is present in several antimicrobial and antifungal agents.<sup>[1][7]</sup>
- Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring can facilitate blood-brain barrier penetration, making its derivatives candidates for CNS-active drugs.<sup>[7]</sup>
- Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by blocking sites of oxidation, a desirable trait in drug development.<sup>[4][5]</sup>

## Hypothetical Signaling Pathway Involvement

Given the prevalence of morpholine derivatives as kinase inhibitors, a plausible hypothesis is that **4-(2-Cyclopropylethenyl)morpholine** could interact with signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt pathway.



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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by **4-(2-Cyclopropylethenyl)morpholine**.

## Conclusion

**4-(2-Cyclopropylethenyl)morpholine** represents a novel chemical entity with potential applications in drug discovery, drawing from the well-established pharmacological importance of both the morpholine and cyclopropyl moieties. The synthetic route proposed herein is based on reliable and scalable organic chemistry principles. Further research is warranted to synthesize this compound, confirm its physicochemical properties, and explore its biological activities to validate the hypotheses presented in this guide.

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